1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one,monohydrochloride

In vivo microdialysis Dopamine transporter Structure-activity relationship

Procure PV9 (α-pyrrolidinooctanophenone) hydrochloride directly for distinctive structure-activity relationship studies. It serves as a high-toxicity, low-efficacy anchor versus α-PVP, uniquely exhibiting heightened cytotoxicity in neuronal and hepatic cell lines and a complex 16-metabolite urinary signature. This certified crystalline solid is essential for differentiating α-side-chain length-dependent toxicological divergence, neuroimmune activation research, and developing specific analytical methods for forensic toxicology.

Molecular Formula C18H28ClNO
Molecular Weight 309.9 g/mol
Cat. No. B10766347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one,monohydrochloride
Molecular FormulaC18H28ClNO
Molecular Weight309.9 g/mol
Structural Identifiers
SMILESCCCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl
InChIInChI=1S/C18H27NO.ClH/c1-2-3-4-8-13-17(19-14-9-10-15-19)18(20)16-11-6-5-7-12-16;/h5-7,11-12,17H,2-4,8-10,13-15H2,1H3;1H
InChIKeyIMDZZHFIOSIZRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one,monohydrochloride (PV9) Procurement Guide: What Sets It Apart from α-PVP and Shorter-Chain Analogs


1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one, monohydrochloride (also known as PV9, α-POP, or α-pyrrolidinooctanophenone hydrochloride; CAS 2749897-19-4; molecular formula C₁₈H₂₈ClNO; MW 309.9 g/mol) is a synthetic cathinone belonging to the α-pyrrolidinophenone class [1]. It is the eight-carbon (n-octyl) α-side-chain homolog of the widely known psychostimulant α-PVP (five‑carbon chain) . As a racemic monohydrochloride salt, PV9 is supplied as a crystalline solid with ≥98% purity, primarily for forensic and research applications as an analytical reference standard . Unlike its shorter‑chain predecessors, PV9 exhibits a distinct pharmacological signature—attenuated in vivo dopamine‑elevating potency but heightened cytotoxicity—making it a compound of choice for researchers investigating the toxicological divergence within the α‑pyrrolidinophenone series [2][3].

Why α‑Pyrrolidinophenones Cannot Be Interchanged: The Case for PV9‑Specific Selection


Within the α‑pyrrolidinophenone class, a common procurement assumption is that homologs differing only by a few methylene units in the α‑side chain are pharmacologically interchangeable. Empirical evidence directly refutes this: extending the aliphatic side chain from five (α‑PVP) to eight (PV9) carbons systematically reduces in vivo dopamine transporter (DAT)-mediated efficacy while simultaneously amplifying cytotoxicity [1]. In controlled mouse studies, PV9 elevates striatal extracellular dopamine to only ~430% of baseline at 10 mg/kg versus ~630% for α‑PVP (p < 0.001), yet PV9 produces more severe mitochondrial dysfunction and plasma membrane disruption across neuronal, hepatic, respiratory, and cardiac cell lines [2]. Furthermore, metabolic clearance pathways are chain‑length‑dependent—PV9 generates a distinct set of 16 urinary metabolites via extensive aliphatic oxidation not observed with shorter‑chain analogs, which has direct consequences for analytical method development and toxicological interpretation [3]. These pharmacodynamic‑pharmacokinetic divergences mean that α‑PVP, PV8, α‑PHP, or α‑PHPP cannot serve as surrogates for PV9 in any experiment requiring compound‑specific readouts, particularly in studies of structure‑toxicity relationships or metabolic fate.

Quantitative Differential Evidence for 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one,monohydrochloride Against Its Closest Analogs


Head‑to‑Head In Vivo Striatal Dopamine Elevation: PV9 vs. α‑PVP in Mouse Microdialysis

In a direct head‑to‑head comparison, PV9 is significantly less potent than α‑PVP at elevating extracellular dopamine (DA) in the mouse striatum. At an equipotent dose of 10 mg/kg i.p., α‑PVP increased DA to approximately 630% of basal levels versus approximately 430% for PV9 — a 1.5‑fold difference. At 3 mg/kg, α‑PVP reached ~230% of basal DA versus ~200% for PV9. The DA elevation produced by α‑PVP was significantly greater than that of PV9 at both doses (3 mg/kg: p < 0.05; 10 mg/kg: p < 0.001). Horizontal locomotor stimulation at 10 mg/kg was also significantly more pronounced for α‑PVP than for PV9 (p < 0.01) [1]. These data demonstrate that chain elongation from five to eight carbons systematically attenuates in vivo DAT‑mediated efficacy, making PV9 a lower‑efficacy comparator for DAT blockade studies.

In vivo microdialysis Dopamine transporter Structure-activity relationship α-Pyrrolidinophenone

Differential In Vitro Cytotoxicity: PV9 vs. α‑PVP Across Four Human Cell Lines

PV9 exhibits markedly greater maximal cytotoxicity than its five‑carbon homolog α‑PVP. In a direct comparative study, PV9 (200–300 µM, 24 h) reduced viability of Hep G2 hepatocytes to below 30% (max. 91% reduction) and RPMI 2650 nasal epithelial cells to below 30% (max. 96% reduction), with SH‑SY5Y neuroblastoma viability falling by up to 81% and H9c2(2‑1) cardiomyocytes by up to 89% [1]. In contrast, α‑PVP and its substituted derivatives produced less pronounced maximal effects across the same cell lines [1]. The 2016 cytotoxicity study identified PV9 as the most potent cytotoxic pyrovalerone tested, with pronounced mitochondrial dysfunction and significant cell membrane damage, surpassing both first‑generation compounds (pyrovalerone, 3,4‑MDPV) and methamphetamine [2]. The Wojcieszak 2018 study confirmed that longer side‑chain α‑pyrrolidinophenones produce more pronounced maximal cytotoxicity than five‑carbon α‑PVP, a finding attributed in part to increased plasma membrane fluidity alterations [1].

Cytotoxicity Mitochondrial dysfunction Membrane integrity Pyrovalerone derivatives

Chain‑Length‑Dependent Metabolic Fate: PV9 vs. α‑PVP and α‑PBP in Humans

The human metabolism of PV9 diverges significantly from that of its shorter‑chain counterparts α‑PVP (C5) and α‑PBP (C4). PV9 generates 16 identified or tentatively identified urinary metabolites, including diastereomers and conjugates [1]. Its metabolic pathways encompass: (1) ketone reduction to corresponding alcohols, (2) pyrrolidine ring oxidation to pyrrolidone, and (3) extensive aliphatic oxidation of the eight‑carbon side chain—a pathway not observed in shorter‑chain analogs [1]. Critically, the authors note that human metabolism of PV9 differed significantly from those of α‑pyrrolidinovalerophenone (α‑PVP) and α‑pyrrolidinobutiophenone (α‑PBP), indicating that the main metabolic pathways change depending on alkyl chain length [1]. This metabolic uniqueness has direct implications for analytical detection windows and biomarker selection.

Metabolism Urinary metabolites Forensic toxicology Chain-length dependency

Microglial Activation Thresholds and Neuro‑Resistance Model for PV9

PV9 (α‑POP) exhibits a biphasic concentration‑response profile in human microglial HMC3 cells: sublethal concentrations of 5–20 µM increased cell viability and upregulated IL‑6 expression via ROS/STAT3 pathway activation, while concentrations above 40 µM induced cytotoxicity [1]. In a complementary neuronal model, chronic exposure of SK‑N‑SH cells to α‑POP produced a resistant sub‑line (SH/POP) capable of surviving at lethal concentrations (>40 µM), with 1,298 differentially expressed genes, suppressed Ca²⁺ signaling, and constitutive ER stress activation [2]. While METH also activates microglial cells, the ROS/STAT3 dependence and the availability of a stable resistant cell line are PV9‑specific features reported for α‑pyrrolidinophenones [1][2]. No equivalent resistance model has been published for α‑PVP or shorter‑chain homologs, making PV9 uniquely valuable for studying tolerance mechanisms to synthetic cathinone neurotoxicity.

Microglial activation ROS/STAT3 pathway Neurotoxicity Drug resistance model

Solubility Profile Differentiation: PV9 Monohydrochloride vs. α‑PVP Hydrochloride

The monohydrochloride salt of PV9 exhibits a solubility profile that is systematically shifted toward higher organic‑solvent solubility and lower aqueous solubility compared with α‑PVP hydrochloride. PV9 solubility: DMF 12.5 mg/mL, DMSO 12.5 mg/mL, Ethanol 25 mg/mL, PBS (pH 7.2) 2 mg/mL . In contrast, α‑PVP hydrochloride solubility is: DMF ~3 mg/mL, DMSO ~10 mg/mL, Ethanol ~20 mg/mL, PBS (pH 7.2) ~10 mg/mL [1]. PV9 thus provides approximately 4‑fold higher DMF solubility, 1.25‑fold higher DMSO solubility, 1.25‑fold higher ethanol solubility, but 5‑fold lower PBS solubility than α‑PVP. This reversed aqueous‑to‑organic solubility ratio reflects PV9's higher lipophilicity (eight‑carbon side chain vs. five‑carbon) and has direct implications for in vitro assay design, stock solution preparation, and formulation strategies.

Solubility Formulation Analytical reference standard Pre-formulation

Definitive Application Scenarios for 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one,monohydrochloride Based on Verified Evidence


Structure–Toxicity Relationship Studies: Quantifying the Cost of Chain Elongation

PV9 is the optimal tool for studies investigating the trade‑off between DAT‑mediated efficacy and cytotoxicity as a function of α‑side‑chain length. With in vivo dopamine elevation ~1.5‑fold lower than α‑PVP (10 mg/kg) yet markedly higher cytotoxicity across neuronal, hepatic, and cardiac cell lines (viability reductions of 81–96% at 200–300 µM), PV9 serves as the high‑toxicity, low‑efficacy anchor in comparative SAR panels [1][2]. Researchers can directly benchmark PV9 against α‑PVP (C5), PV8 (C7), and α‑PHP (C6) to map the inflection point at which toxicity begins to outweigh stimulant potency.

Forensic Toxicology Method Development and Metabolite Biomarker Identification

Forensic and clinical toxicology laboratories developing analytical methods for synthetic cathinone detection require PV9 as a distinct reference standard because its 16‑metabolite signature differs fundamentally from that of α‑PVP and α‑PBP [3]. The extensive aliphatic oxidation of the eight‑carbon side chain generates unique ω‑ and ω‑1 hydroxylated metabolites not produced by shorter‑chain homologs. PV9 is thus indispensable for authenticating exposure, establishing detection windows, and avoiding cross‑reactivity false negatives in immunoassay‑based screening.

In Vitro Neuroinflammation and Glial Activation Modeling

PV9 is uniquely positioned for microglial activation research within the synthetic cathinone field. Its well‑characterized biphasic concentration‑response in HMC3 cells (5–20 µM activation via ROS/STAT3; >40 µM cytotoxicity) provides a defined experimental window for studying pro‑inflammatory signaling without confounding cytotoxicity [4]. This makes PV9 the compound of choice for investigating how α‑pyrrolidinophenones modulate neuroimmune responses, particularly in comparison with methamphetamine or other stimulants.

Drug Tolerance and Neuroadaptive Mechanism Studies Using Validated Resistant Cell Models

The SH/POP neuronal resistance cell line, derived by chronic α‑POP exposure and characterized by 1,298 differentially expressed genes, suppressed CREB signaling, and constitutive ER stress activation, represents a validated in vitro model for studying tolerance to synthetic cathinone neurotoxicity [5]. PV9 is the only α‑pyrrolidinophenone for which such a characterized resistant line has been published, making it essential for molecular studies of neuroadaptive responses, calcium‑signaling plasticity, and proteasomal adaptation in the context of psychostimulant abuse disorders.

Quote Request

Request a Quote for 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one,monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.